(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Catalog No.
S548455
CAS No.
162705-07-9
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

CAS Number

162705-07-9

Product Name

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5-

InChI Key

QSAMWSFELUCKOA-WAYWQWQTSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N

solubility

Soluble in DMSO, not in water

Synonyms

AVE8063; AVE 8063; AVE8063.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N

The exact mass of the compound (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is 315.14706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, commonly known as AVE-8063 or AC-7739, is a highly potent aminocombretastatin and a critical precursor in the development of targeted vascular disrupting agents (VDAs) [1]. As the 3'-amino isostere of Combretastatin A-4 (CA-4), it functions as a potent tubulin polymerization inhibitor that binds to the colchicine site, effectively disrupting microtubule dynamics in endothelial and tumor cells [2]. From a procurement perspective, this compound is primarily sourced as the active pharmaceutical ingredient (API) payload for synthesizing amide-linked peptide-drug conjugates, most notably the serine prodrug Ombrabulin (AVE-8062) [3]. Its baseline value lies in providing a highly reactive conjugation site without sacrificing the single-digit nanomolar cytotoxicity characteristic of the combretastatin class [1].

Substituting AVE-8063 with the parent compound Combretastatin A-4 (CA-4) or its phosphate prodrug (CA-4P) fails fundamentally during the formulation of peptide-targeted therapeutics [1]. CA-4 possesses a 3'-hydroxyl group, which restricts derivatization to ester or phosphate linkages; these are highly susceptible to premature cleavage by ubiquitous non-specific alkaline phosphatases in the plasma [2]. In contrast, the primary aniline group of AVE-8063 enables the formation of highly stable amide bonds with amino acids or targeting peptides [1]. This structural distinction is non-negotiable for procurement when the goal is to design prodrugs (such as Ombrabulin) that rely on targeted enzymatic cleavage by tumor-associated aminopeptidases rather than systemic phosphatases [3]. Furthermore, substitution with the E-isomer of the aniline is unviable, as the trans-stilbene configuration is sterically incompatible with the colchicine binding site and lacks antitubulin activity [2].

Precursor Suitability and Prodrug Cleavage Specificity

The primary differentiator for procuring AVE-8063 is its capacity to form stable amide-linked prodrugs, fundamentally altering the pharmacokinetic release profile compared to CA-4 [1]. While CA-4 is typically formulated as a phosphate prodrug (CA-4P) that is rapidly cleaved by ubiquitous alkaline phosphatases, AVE-8063 allows for conjugation with amino acids (e.g., forming the serine prodrug Ombrabulin), which requires specific cleavage by tumor-associated aminopeptidases [2]. This shift from ester/phosphate to amide linkages significantly enhances plasma stability and concentrates the active payload release within the tumor microenvironment [3].

Evidence DimensionProdrug linkage stability and enzymatic cleavage specificity
Target Compound DataAVE-8063 (forms amide-linked peptide prodrugs cleaved selectively by aminopeptidases)
Comparator Or BaselineCA-4 (forms phosphate/ester prodrugs cleaved by non-specific ubiquitous alkaline phosphatases)
Quantified DifferenceShift from ubiquitous systemic phosphatase cleavage to targeted localized aminopeptidase cleavage
ConditionsProdrug formulation and physiological cleavage environments

Procurement of the aniline derivative is essential for developing peptide-drug conjugates that resist premature plasma degradation and release payloads selectively.

Retention of Single-Digit Nanomolar Cytotoxicity

Modifying the B-ring of the combretastatin scaffold to introduce a conjugation site often risks reducing the intrinsic potency of the molecule. However, AVE-8063 maintains exceptional antiproliferative activity, demonstrating an IC50 of 2.8 nM against the colon 26 adenocarcinoma cell line . This single-digit nanomolar potency is fully equivalent to the baseline cytotoxicity of the parent phenol, CA-4 [1]. The data confirms that the isosteric replacement of the hydroxyl group with an amino group does not compromise the pharmacodynamic efficacy of the compound once released from its prodrug form .

Evidence DimensionIn vitro cytotoxicity (IC50) against solid tumor cell lines
Target Compound DataIC50 = 2.8 nM (Colon 26 adenocarcinoma)
Comparator Or BaselineCA-4 (Baseline colchicine-site binder, low nanomolar range)
Quantified DifferenceIso-potent cytotoxicity; retains single-digit nanomolar activity despite the OH to NH2 substitution
ConditionsIn vitro cell viability assays (Colon 26 cells)

Ensures that the structural modification required for peptide conjugation does not dilute the intrinsic payload potency necessary for vascular disruption.

Tubulin Polymerization Inhibition Equivalence

The mechanism of action for AVE-8063 relies on its ability to bind the colchicine site of tubulin, preventing microtubule assembly. Quantitative cell-free assays demonstrate that AVE-8063 inhibits tubulin polymerization with an IC50 in the range of 1–2 μM [1]. This is directly comparable to the parent compound CA-4, which also exhibits an IC50 of 1–2 μM under identical assay conditions [2]. This equivalence proves that the aniline nitrogen does not introduce steric hindrance or unfavorable electronic effects that would disrupt the critical binding interactions within the tubulin pocket [1].

Evidence DimensionCell-free tubulin assembly inhibition (IC50)
Target Compound DataIC50 ~ 1-2 μM
Comparator Or BaselineCA-4 (IC50 ~ 1-2 μM)
Quantified DifferenceIso-potent inhibition of tubulin polymerization at the colchicine binding site
ConditionsPurified tubulin polymerization assays

Confirms that the active API retains the exact molecular targeting capabilities of the combretastatin class, validating its use as a direct payload substitute.

Synthesis of Amide-Linked Peptide-Drug Conjugates (PDCs)

AVE-8063 is the mandatory starting material for synthesizing targeted vascular disrupting agents that utilize amino acid or peptide carriers. Its primary amine allows for the formation of highly stable amide bonds (e.g., with L-serine to form Ombrabulin), which is chemically impossible with the phenol group of CA-4 [1].

Development of Aminopeptidase-Activated Prodrugs

Because amide-linked prodrugs derived from AVE-8063 are resistant to ubiquitous plasma phosphatases, this compound is specifically utilized as the payload in formulations designed to be cleaved by tumor-associated aminopeptidases, thereby improving the therapeutic index and localizing vascular disruption [2].

Reference Standard for Aminocombretastatin Development

As a highly characterized 3'-amino isostere of CA-4, AVE-8063 serves as the primary benchmark comparator in tubulin polymerization and cytotoxicity assays when industrial or academic laboratories evaluate novel nitrogen-containing CA-4 analogs, such as pyrazole- or tetrazole-bridged derivatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.14705815 g/mol

Monoisotopic Mass

315.14705815 g/mol

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z41106YR00

Wikipedia

Ac-7739 free base

Dates

Last modified: 08-15-2023
1: Alvarez R, Alvarez C, Mollinedo F, Sierra BG, Medarde M, Peláez R. Isocombretastatins A: 1,1-diarylethenes as potent inhibitors of tubulin polymerization and cytotoxic compounds. Bioorg Med Chem. 2009 Sep 1;17(17):6422-31. doi: 10.1016/j.bmc.2009.07.012. Epub 2009 Jul 9. PubMed PMID: 19647439.
2: Liou JP, Chang JY, Chang CW, Chang CY, Mahindroo N, Kuo FM, Hsieh HP. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. J Med Chem. 2004 May 20;47(11):2897-905. PubMed PMID: 15139768.

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